D44 Exhibits Potent and Dual-Species PPIase Inhibition vs. SRA Analogs
D44 demonstrates potent inhibition of the Plasmodium FKBP35 PPIase activity in vitro. In direct head-to-head comparison, D44 inhibits *P. falciparum* FKBD35 with an IC50 of 132 ± 1.09 nM and *P. vivax* FKBD35 with an IC50 of 125 ± 2.9 nM [1]. This dual-species potency profile is distinct from other synthetic inhibitors like the adamantyl derivative SRA/4a, which showed an IC50 of 83 ± 9.32 nM for *P. falciparum* and 75 ± 6.32 nM for *P. vivax* FKBP35 [2]. While SRA/4a is more potent, D44 provides a validated alternative with a different chemotype and a well-characterized binding mode.
| Evidence Dimension | PPIase enzyme inhibition |
|---|---|
| Target Compound Data | IC50 = 132 ± 1.09 nM (PfFKBD35) and 125 ± 2.9 nM (PvFKBD35) |
| Comparator Or Baseline | SRA/4a (adamantyl derivative) with IC50 = 83 ± 9.32 nM (PfFKBD35) and 75 ± 6.32 nM (PvFKBD35) |
| Quantified Difference | SRA/4a is 1.6-fold more potent against PfFKBD35 and 1.7-fold more potent against PvFKBD35 compared to D44. |
| Conditions | In vitro PPIase enzymatic assay using recombinant FKBD35 proteins from *P. falciparum* and *P. vivax*. |
Why This Matters
This data confirms D44's potent, nanomolar activity against both major malaria-causing species, establishing it as a viable chemical probe distinct from other chemotypes like adamantyl derivatives.
- [1] Harikishore, A., Niang, M., Rajan, S., Preiser, P. R., & Yoon, H. S. (2013). Small molecule Plasmodium FKBP35 inhibitor as a potential antimalaria agent. Scientific Reports, 3(1), 2501. View Source
- [2] Harikishore, A., Leow, M. L., Niang, M., Rajan, S., & Yoon, H. S. (2013). Adamantyl derivative as a potent inhibitor of Plasmodium FK506 binding protein 35. ACS Medicinal Chemistry Letters, 4(11), 1097-1101. View Source
